

Prochloraz: A Technical Guide to its History, Development, and Fungicidal Action

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Compound of Interest

Compound Name: Prochloraz

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Abstract

Prochloraz, an imidazole fungicide introduced in the late 1970s, has become a cornerstone in the management of a broad spectrum of fungal diseases in agriculture and horticulture. Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, by targeting the enzyme lanosterol 14 α -demethylase. This technical guide provides a comprehensive overview of the history, development, and fungicidal properties of **prochloraz**. It delves into its chemical characteristics, mechanism of action, spectrum of activity with quantitative efficacy data, and the evolution of its formulations. Detailed experimental protocols for evaluating its antifungal activity and analyzing its residues are provided, alongside an examination of its metabolic fate in the environment. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and application of fungicides.

History and Development

Prochloraz was first developed in 1977 and subsequently introduced to the market in 1978 under the brand name Sportak.[1] As an imidazole fungicide, it represented a significant advancement in the control of a wide range of plant pathogenic fungi.[1] The initial toxicological and residue evaluations for **prochloraz** were conducted in 1983, paving the way for its

registration and widespread use in various agricultural systems across Europe, Australia, Asia, and South America.[1][2] **Prochloraz** is, however, not registered for use in the United States.[1]

A key development in the history of **prochloraz** was the formulation of the **prochloraz-manganese chloride** complex. This formulation was developed to enhance the safety of the fungicide on crops that are susceptible to phytotoxicity.[2][3] The complex is a stable coordination compound that provides a slower release of the active ingredient.[3]

Developmental Milestones:

- 1977: **Prochloraz** is first developed.[4]
- 1978: Introduced commercially under the brand name Sportak.[1]
- 1983: First evaluated for residues and toxicology by regulatory bodies.[2]
- 1993: Registered for use in China.[5]
- 2011: Re-approved for use in the European Union.[5]
- 2021: The approval for use in the European Union was set to expire at the end of this year.
[6][7]

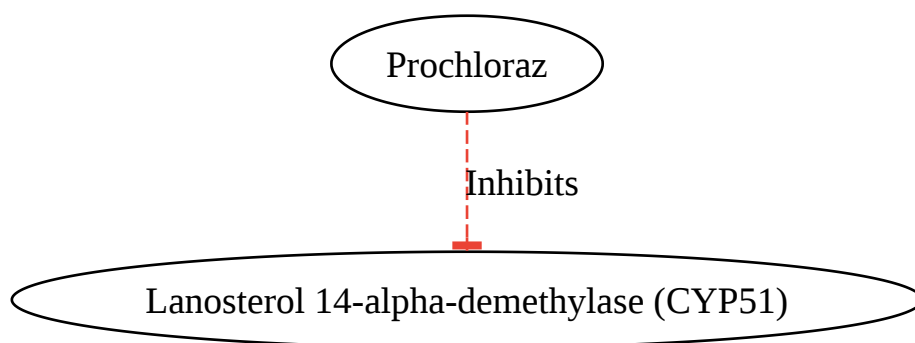
Chemical Properties

Property	Value
IUPAC Name	N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide
CAS Number	67747-09-5
Molecular Formula	C ₁₅ H ₁₆ Cl ₃ N ₃ O ₂
Molar Mass	376.66 g·mol ⁻¹
Appearance	White to light yellow/beige powder or crystals
Mode of Action	Sterol biosynthesis inhibitor (demethylation inhibitor - DMI)
Fungicide Resistance Action Committee (FRAC) Code	3

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary fungicidal activity of **prochloraz** stems from its ability to inhibit the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane that is analogous to cholesterol in animal cells.[8][9] **Prochloraz** specifically targets and inhibits the enzyme lanosterol 14 α -demethylase (CYP51A1), a cytochrome P450 enzyme.[1] This enzyme is responsible for the demethylation of lanosterol, a crucial step in the ergosterol biosynthesis pathway.[1][9]

The inhibition of lanosterol 14 α -demethylase leads to a depletion of ergosterol and an accumulation of toxic 14 α -methylated sterol precursors in the fungal cell membrane.[8] This disruption of sterol composition alters the physical properties of the membrane, increasing its permeability and disrupting the function of membrane-bound enzymes.[10] Ultimately, this leads to the inhibition of fungal growth and cell death.[8]



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Spectrum of Activity and Efficacy

Prochloraz is a broad-spectrum fungicide with both protective and curative activity against a wide range of fungal pathogens, particularly Ascomycetes and Deuteromycetes.[1][11] It is effective against diseases such as powdery mildew, leaf spot, rust, and anthracnose on a variety of crops including cereals, fruits, vegetables, and ornamentals.[8][12]

Table 1: Efficacy (EC₅₀ values) of **Prochloraz** against various fungal pathogens

Fungal Pathogen	Host Crop(s)	Mean EC ₅₀ (mg/L)	Reference(s)
Colletotrichum acutatum	Strawberry	0.067	[13]
Colletotrichum gloeosporioides	Mango	0.0253 (median)	
Colletotrichum gloeosporioides	Mango	0.0766	[4]
Fusarium moniliforme	Rice	0.0197	[12]
Fusarium oxysporum f. sp. lycopersici	Tomato	0.005	
Fusarium fujikuroi	Rice	0.216	[8]
Botrytis cinerea	Rose	Not specified	[14]
Penicillium digitatum (sensitive isolates)	Citrus	0.0090	[10]
Rhizoctonia solani	Various	0.247	[12]

Experimental Protocols

Determination of EC₅₀ by Agar Dilution Method

This protocol describes a standard method for determining the 50% effective concentration (EC₅₀) of **prochloraz** against the mycelial growth of a target fungus.

Materials:

- Potato Dextrose Agar (PDA)
- Technical grade **prochloraz**
- Sterile distilled water
- Solvent (e.g., acetone or dimethyl sulfoxide - DMSO)

- Sterile Petri dishes (90 mm)
- Cultures of the target fungus on PDA
- Sterile cork borer (5 mm diameter)
- Incubator

Procedure:

- Stock Solution Preparation: Prepare a stock solution of **prochloraz** (e.g., 1000 mg/L) in a suitable solvent.
- Media Preparation: Autoclave PDA and cool to 50-55°C in a water bath.
- Amendment of Media: Add appropriate volumes of the **prochloraz** stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Also, prepare a control set of plates with the solvent alone at the same concentration used in the treated plates.
- Pouring Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
- Inoculation: Using a sterile cork borer, take mycelial plugs from the actively growing edge of a young culture of the target fungus. Place one plug, mycelium-side down, in the center of each prepared plate.
- Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25°C) in the dark.
- Data Collection: After a set incubation period (e.g., 3-5 days, or when the colony in the control plate has reached approximately two-thirds of the plate diameter), measure the diameter of the fungal colony in two perpendicular directions.
- Calculation:
 - Calculate the average diameter for each replicate.

- Calculate the percentage of mycelial growth inhibition for each concentration using the formula: % Inhibition = $((dc - dt) / dc) * 100$ where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treated plate.
- Use probit analysis or linear regression of the percentage inhibition against the log of the fungicide concentration to determine the EC₅₀ value.

Residue Analysis in Fruit by Gas Chromatography (GC-ECD)

This protocol outlines a general procedure for the analysis of **prochloraz** residues in fruit samples. The method often involves the hydrolysis of **prochloraz** and its metabolites to a common moiety, 2,4,6-trichlorophenol (TCP), for detection.

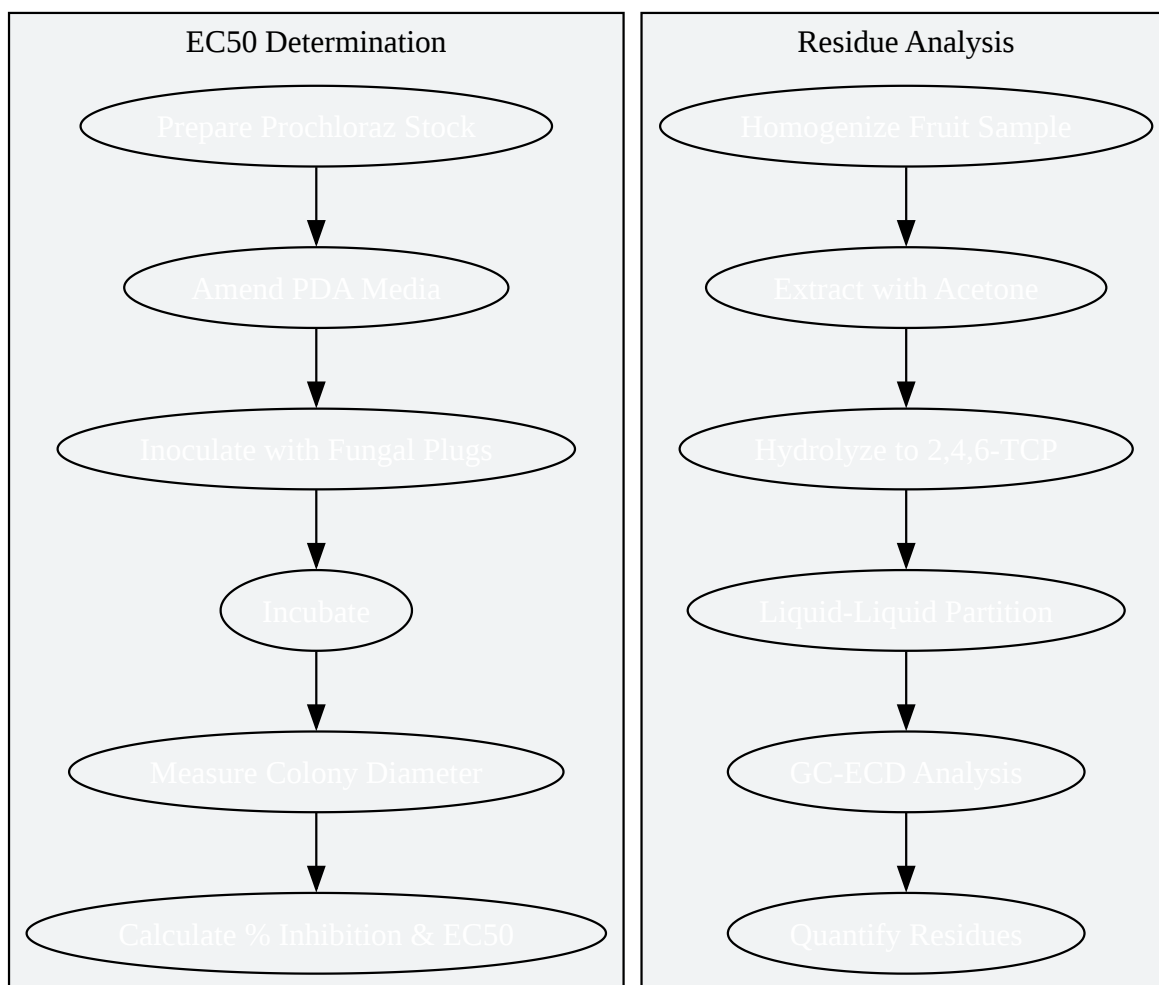
Materials:

- Fruit sample
- Acetone
- Pyridine hydrochloride
- Hydrochloric acid (HCl)
- Toluene
- Sodium chloride (NaCl)
- Anhydrous sodium sulfate
- Homogenizer
- Centrifuge
- Rotary evaporator
- Gas chromatograph with an electron capture detector (GC-ECD)

Procedure:

- Sample Preparation: Homogenize a representative sample of the fruit.
- Extraction:
 - Weigh a portion of the homogenized sample (e.g., 20 g) into a centrifuge tube.
 - Add an extraction solvent such as acetone and homogenize further.
 - Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet.
 - Combine the supernatants.
- Hydrolysis (Derivatization):
 - Concentrate the extract using a rotary evaporator.
 - Add pyridine hydrochloride and reflux to hydrolyze **prochloraz** and its metabolites to 2,4,6-trichlorophenol.
 - After cooling, add water and concentrated HCl and reflux again.
- Liquid-Liquid Partitioning:
 - Extract the aqueous solution with toluene.
 - Wash the toluene phase with a dilute HCl solution and then with a saturated NaCl solution.
 - Dry the toluene extract over anhydrous sodium sulfate.
- GC-ECD Analysis:
 - Concentrate the final extract to a suitable volume.
 - Inject an aliquot into the GC-ECD system.

- Quantify the 2,4,6-trichlorophenol peak against a standard curve prepared from derivatized **prochloraz** standards.
- Calculate the **prochloraz** residue concentration in the original sample, taking into account the molecular weight difference between **prochloraz** and 2,4,6-trichlorophenol.



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Environmental Fate and Metabolism

The environmental fate of **prochloraz** is influenced by factors such as soil type, pH, temperature, and microbial activity. In soil, **prochloraz** undergoes degradation, with reported half-lives varying depending on the conditions. The primary metabolites in soil are **prochloraz**-formylurea and **prochloraz**-urea. Photolysis can also contribute to the degradation of **prochloraz**, particularly in aquatic environments.

In plants, **prochloraz** is metabolized, and the residues are typically determined as the sum of **prochloraz** and its metabolites containing the 2,4,6-trichlorophenol moiety, expressed as **prochloraz**.

Resistance Mechanisms

As with many site-specific fungicides, resistance to **prochloraz** has been reported in some fungal populations. The primary mechanism of resistance is often associated with modifications in the target enzyme, lanosterol 14 α -demethylase (CYP51). This can involve point mutations in the CYP51 gene, leading to a reduced binding affinity of **prochloraz** to the enzyme, or overexpression of the CYP51 gene, resulting in higher levels of the target enzyme that require a greater concentration of the fungicide for effective inhibition.[10]

Conclusion

Prochloraz has been a significant tool in the management of fungal diseases in a wide range of crops for over four decades. Its efficacy is rooted in the specific inhibition of ergosterol biosynthesis, a fundamental process in fungal cell membrane integrity. Understanding the history, chemical properties, mechanism of action, and potential for resistance is crucial for its continued effective and sustainable use in agriculture. The experimental protocols provided in this guide offer a framework for the scientific evaluation of **prochloraz** and similar fungicidal compounds. As with all crop protection products, responsible stewardship, including integrated pest management strategies, is essential to prolong the utility of this important fungicide.

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